Cas no 857791-14-1 ((1,2,5-oxadiazol-3-yl)methanamine)

(1,2,5-Oxadiazol-3-yl)methanamine is a heterocyclic amine featuring a 1,2,5-oxadiazole (furazan) core with a pendant aminomethyl group. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and materials science. The oxadiazole ring contributes to high thermal stability and electron-deficient character, while the primary amine enables further functionalization via amidation, condensation, or nucleophilic substitution. Its balanced polarity and compact scaffold enhance solubility and bioavailability, facilitating applications in drug discovery, particularly for bioactive heterocycles. The compound’s synthetic versatility and stability under mild conditions make it suitable for constructing complex molecular architectures, including pharmacophores and ligands for catalysis. Proper handling is advised due to potential sensitivity to strong oxidizers.
(1,2,5-oxadiazol-3-yl)methanamine structure
857791-14-1 structure
Product Name:(1,2,5-oxadiazol-3-yl)methanamine
CAS No:857791-14-1
MF:C3H5N3O
MW:99.0912997722626
CID:6020884
PubChem ID:28924754
Update Time:2025-06-10

(1,2,5-oxadiazol-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 1,2,5-Oxadiazole-3-methanamine
    • (1,2,5-oxadiazol-3-yl)methanamine
    • EN300-1068240
    • 857791-14-1
    • AKOS006283440
    • Inchi: 1S/C3H5N3O/c4-1-3-2-5-7-6-3/h2H,1,4H2
    • InChI Key: LUWIDHFKMPHZFF-UHFFFAOYSA-N
    • SMILES: O1N=CC(CN)=N1

Computed Properties

  • Exact Mass: 99.043261792g/mol
  • Monoisotopic Mass: 99.043261792g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 58.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • Density: 1.259±0.06 g/cm3(Predicted)
  • Boiling Point: 181.8±32.0 °C(Predicted)
  • pka: 6.59±0.29(Predicted)

(1,2,5-oxadiazol-3-yl)methanamine Pricemore >>

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Additional information on (1,2,5-oxadiazol-3-yl)methanamine

Latest Research Advances on (1,2,5-oxadiazol-3-yl)methanamine (CAS: 857791-14-1) in Chemical Biology and Pharmaceutical Applications

The compound (1,2,5-oxadiazol-3-yl)methanamine (CAS: 857791-14-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine, characterized by its oxadiazole core, exhibits unique physicochemical properties that make it a valuable scaffold for designing novel bioactive molecules. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, leveraging its ability to modulate protein-protein interactions and enzyme activity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (1,2,5-oxadiazol-3-yl)methanamine derivatives as selective inhibitors of Bruton's tyrosine kinase (BTK), with compound 857791-14-1 showing promising IC50 values in the low nanomolar range. The research team employed structure-activity relationship (SAR) analysis to optimize the scaffold's pharmacokinetic properties, achieving improved blood-brain barrier penetration for potential CNS applications. Molecular docking simulations revealed key hydrogen bonding interactions between the oxadiazole nitrogen atoms and BTK's active site residues.

In antimicrobial research, a 2024 Nature Communications paper reported the development of (1,2,5-oxadiazol-3-yl)methanamine-containing compounds with potent activity against multidrug-resistant Gram-positive pathogens. The lead compound exhibited minimum inhibitory concentrations (MICs) of ≤1 μg/mL against MRSA strains while showing low cytotoxicity in mammalian cell lines. Mechanistic studies suggested that these derivatives interfere with bacterial cell wall biosynthesis through novel targets distinct from existing antibiotics.

The radiopharmaceutical potential of 857791-14-1 derivatives was highlighted in a recent ACS Medicinal Chemistry Letters publication, where researchers developed fluorine-18 labeled analogs for positron emission tomography (PET) imaging. The radiolabeled compounds demonstrated excellent in vivo stability and tumor-targeting capabilities in xenograft models, with particular affinity for prostate-specific membrane antigen (PSMA)-expressing cancers. These findings open new avenues for both diagnostic and theranostic applications.

Synthetic methodology advancements have also been reported, with a 2024 Organic Letters publication describing a novel one-pot synthesis of (1,2,5-oxadiazol-3-yl)methanamine derivatives using continuous flow chemistry. This approach improved yields by 35% compared to batch processes while reducing reaction times from hours to minutes. The scalability of this method has significant implications for industrial production of pharmaceutical intermediates containing this scaffold.

Ongoing clinical trials (as of Q2 2024) include two Phase I studies investigating 857791-14-1-derived compounds: one as a potential treatment for autoimmune disorders and another as an adjunct therapy in oncology. Preliminary results suggest favorable safety profiles, though full pharmacokinetic data are still being collected. These developments position (1,2,5-oxadiazol-3-yl)methanamine as a scaffold of growing importance in translational medicine.

Future research directions highlighted in recent reviews include exploration of the scaffold's potential in PROTAC (proteolysis targeting chimera) design and as a bioisostere for carboxylic acid groups in CNS drugs. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly attractive for these applications. Computational studies predict that further optimization of 857791-14-1 derivatives could yield compounds with improved target selectivity and metabolic stability.

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